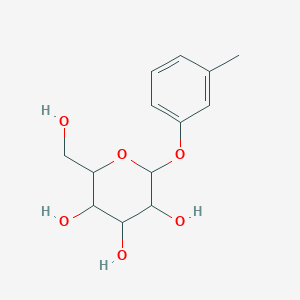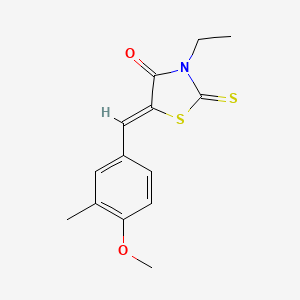![molecular formula C19H24N4O2 B4923241 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4923241.png)
6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as OPN-305, is a small molecule drug that has been developed for the treatment of various inflammatory diseases. It belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors, which are known to inhibit the production of reactive oxygen species (ROS) in the body.
Mecanismo De Acción
6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide works by inhibiting the production of ROS by NADPH oxidase. NADPH oxidase is an enzyme complex that is responsible for the production of ROS in the body. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to inflammation and other pathological conditions. By inhibiting the production of ROS, 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide can reduce inflammation and prevent tissue damage.
Biochemical and Physiological Effects:
6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of ROS by NADPH oxidase, which can reduce inflammation and prevent tissue damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, which can further reduce inflammation. In addition, 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to have antioxidant properties, which can help to protect cells and tissues from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide for lab experiments is its specificity for NADPH oxidase. This makes it a useful tool for studying the role of NADPH oxidase in various pathological conditions. However, one of the limitations of 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide is its relatively low potency compared to other NADPH oxidase inhibitors. This can make it more difficult to achieve the desired level of inhibition in lab experiments.
Direcciones Futuras
There are several future directions for the study of 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide. One area of research is the development of more potent NADPH oxidase inhibitors that can achieve greater levels of inhibition. Another area of research is the investigation of the role of NADPH oxidase in other pathological conditions, such as cancer and cardiovascular disease. Finally, the potential use of 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide in combination with other drugs for the treatment of inflammatory diseases should also be explored.
Métodos De Síntesis
The synthesis method of 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide involves the reaction of 6-aminocapronitrile with 2-pyridinecarboxaldehyde to form 6-(2-pyridyl)aminocapro-nitrile. The latter is then subjected to a reaction with nicotinoyl chloride in the presence of triethylamine to form 6-(2-pyridyl)aminocapronamide. The final step involves the reaction of 6-(2-pyridyl)aminocapronamide with 1,4-dibromobutane in the presence of potassium carbonate to form 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide.
Aplicaciones Científicas De Investigación
6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been extensively studied for its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to inhibit the production of ROS by NADPH oxidase, which plays a key role in the pathogenesis of these diseases. 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are known to contribute to the development and progression of inflammatory diseases.
Propiedades
IUPAC Name |
6-(1,4-oxazepan-4-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(21-10-3-6-17-5-1-2-9-20-17)16-7-8-18(22-15-16)23-11-4-13-25-14-12-23/h1-2,5,7-9,15H,3-4,6,10-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWCKRWSEZUTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({5-[(3-anilino-3-oxopropyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4923162.png)
![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4923164.png)

![3,5-dimethyl-4-[(4-nitrophenyl)thio]-1-(pentafluorobenzoyl)-1H-pyrazole](/img/structure/B4923174.png)


![(4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine](/img/structure/B4923191.png)
![1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4923199.png)
![2-[tert-butyl(methyl)amino]ethyl 2-furoate hydrochloride](/img/structure/B4923203.png)
![3-{[(2,4-dimethylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4923218.png)
![N-methyl-6-{[2-(methylthio)ethyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B4923228.png)

![4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4923235.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B4923245.png)